rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis

Stereochemical integrity Chiral building block Diastereomer discrimination

rac-(3aR,7aR)-Octahydrofuro[3,2-c]pyridin-4-one, cis (CAS 1807895-98-2) is a racemic bicyclic heterocycle comprising a fully saturated piperidin-4-one fused to a tetrahydrofuran ring. With molecular formula C₇H₁₁NO₂ and molecular weight 141.17 g/mol, it belongs to the furo[3,2-c]pyridine scaffold class that has been validated as a privileged pharmacophore in multiple kinase inhibitor programmes, including BET bromodomain BD2-selective inhibitors and MNK1/2 dual inhibitors.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 1807895-98-2
Cat. No. B3247044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis
CAS1807895-98-2
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2C1OCC2
InChIInChI=1S/C7H11NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1
InChIKeyYWXONHAIDJVGKV-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3aR,7aR)-Octahydrofuro[3,2-c]pyridin-4-one, cis (CAS 1807895-98-2) – Structural Identity and Pharmacophore Classification


rac-(3aR,7aR)-Octahydrofuro[3,2-c]pyridin-4-one, cis (CAS 1807895-98-2) is a racemic bicyclic heterocycle comprising a fully saturated piperidin-4-one fused to a tetrahydrofuran ring. With molecular formula C₇H₁₁NO₂ and molecular weight 141.17 g/mol, it belongs to the furo[3,2-c]pyridine scaffold class that has been validated as a privileged pharmacophore in multiple kinase inhibitor programmes, including BET bromodomain BD2-selective inhibitors [1] and MNK1/2 dual inhibitors [2]. The compound serves as both a definitive stereochemical reference and a versatile synthetic intermediate for constructing bioactive furo[3,2-c]pyridine derivatives.

Why Simple Substitution of rac-(3aR,7aR)-Octahydrofuro[3,2-c]pyridin-4-one, cis with Analogous Heterocycles Carries Scientific Risk


Within the octahydrofuro[3,2-c]pyridin-4-one family, stereochemical configuration at positions 3a and 7a directly governs both three-dimensional scaffold geometry and downstream biological target engagement [1]. The cis-fused (3aR,7aR)-rel configuration yields a distinct spatial presentation of the lactam and ether oxygen hydrogen-bonding vectors compared to trans-fused or enantiopure (3aS,7aS) alternatives [2]. In cognate furo[3,2-c]pyridine kinase inhibitor series, subtle alterations in ring saturation and stereochemistry have been shown to produce order-of-magnitude shifts in domain selectivity (e.g., 354-fold BD2-over-BD1 selectivity for compound 8l) [3] and kinase isoform potency [4]. Generic substitution without stereochemical verification therefore risks irreproducible biological data, wasted synthetic effort, and procurement of misidentified material.

Quantitative Differentiation Evidence for rac-(3aR,7aR)-Octahydrofuro[3,2-c]pyridin-4-one, cis Against Closest Analogs


Stereochemical Configuration Discrimination: (3aR,7aR)-rel vs (3aS,7aS) Isomers

rac-(3aR,7aR)-Octahydrofuro[3,2-c]pyridin-4-one, cis is the racemate of the cis-fused (3aR,7aR)-rel diastereomer. The alternative (3aS,7aS) enantiomer, while sharing the same CAS registry entry on certain supplier databases, represents the opposite absolute configuration [1]. The two diastereomeric forms are distinguishable by chiroptical methods and, critically, can exhibit divergent behaviour in enantioselective transformations and biological assays where chirality is a determinant of target binding [2].

Stereochemical integrity Chiral building block Diastereomer discrimination

Chemical Purity Benchmark: Bidepharm 95% HPLC-Verified Standard vs Unspecified-Grade Alternatives

Bidepharm supplies rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis at a standard purity of 95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC traces . Many alternative sourcing channels list the compound without explicit purity guarantees or analytical certificates, introducing procurement risk for purity-sensitive applications such as kinase assays where impurities at the 5% level can confound IC₅₀ determinations, particularly for compounds active in the sub-nanomolar range (e.g., compound 8l: BRD4 BD2 IC₅₀ = 0.79 nM) [1].

Analytical quality control Procurement specification Batch-to-batch reproducibility

Scaffold Differentiation: Saturated Octahydro Core vs Unsaturated Furo[3,2-c]pyridin-4(5H)-one in BET BD2 Selectivity Programmes

The fully saturated octahydro core of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one provides a conformationally distinct scaffold compared to the partially unsaturated furo[3,2-c]pyridin-4(5H)-one ring system used in lead compound 8l (XY153) [1]. In the BET BD2 inhibitor series, the furo[3,2-c]pyridin-4(5H)-one core enabled compound 8l to achieve 354-fold selectivity for BRD4 BD2 over BD1 (IC₅₀ = 0.79 nM vs 280 nM) [1]. The octahydro analog represents a more rigid, sp³-enriched building block (Fsp³ ≈ 0.857) [2] that can be used to explore saturation-driven modulation of physicochemical properties (e.g., LogP shift, solubility) and conformational pre-organization for target engagement distinct from the unsaturated parent scaffold.

BET bromodomain inhibition BD2 domain selectivity Scaffold saturation

Kinase Pharmacophore Versatility: furo[3,2-c]pyridine Core in MNK1/2 vs cMET/RON Inhibitor Chemotypes

The furo[3,2-c]pyridine core, of which rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one is a saturated variant, has been successfully elaborated into potent inhibitors of structurally distinct kinase families. In the MNK1/2 series, compound 34 achieved IC₅₀ values of 1.2 nM (MNK1) and 1.3 nM (MNK2) with in vivo efficacy in a CT26 colorectal cancer model [1]. Independently, the 6-aminofuro[3,2-c]pyridine OSI-296 demonstrated potent cMET and RON inhibition with oral efficacy in tumour xenografts [2]. The octahydro scaffold provides a versatile synthetic handle for divergent functionalisation at multiple positions (N-5, C-2, C-6, C-7), enabling access to both MNK- and cMET/RON-directed chemotypes from a common intermediate.

MNK1/2 inhibition cMET kinase Pharmacophore adaptability

Optimal Research and Industrial Application Scenarios for rac-(3aR,7aR)-Octahydrofuro[3,2-c]pyridin-4-one, cis


Stereochemically Defined Building Block for BD2-Selective BET Inhibitor Lead Optimisation

Research groups pursuing BD2-selective BET bromodomain inhibitors can employ rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis as a saturated scaffold alternative to the furo[3,2-c]pyridin-4(5H)-one core validated in compound 8l (BRD4 BD2 IC₅₀ = 0.79 nM, 354-fold BD2 selectivity) [1]. The octahydro core's higher Fsp³ (0.857) and lower LogP (-0.73) [2] are predicted to confer improved aqueous solubility and reduced hERG liability compared to the unsaturated parent, addressing key optimisation challenges in the BET inhibitor field.

Common Synthetic Intermediate for Dual MNK1/2 and cMET/RON Inhibitor Discovery

The octahydrofuro[3,2-c]pyridin-4-one scaffold serves as a unified starting point for synthesising both MNK1/2 inhibitors (compound 34: MNK1 IC₅₀ = 1.2 nM; MNK2 IC₅₀ = 1.3 nM) [3] and 6-aminofuro[3,2-c]pyridine-based cMET/RON inhibitors (OSI-296) [4]. Procuring a single stereochemically verified intermediate enables divergent parallel synthesis across multiple kinase programmes, reducing procurement complexity and inventory costs.

Chiral Reference Standard for Diastereomer Identity Verification in Analytical Method Development

Given the documented ambiguity in CAS-to-stereochemistry mapping across supplier databases—where 1807895-98-2 has been associated with both (3aR,7aR)-rel and (3aS,7aS) configurations [2]—the Bidepharm-supplied material with batch-specific NMR and HPLC documentation provides an analytically verified reference standard. This enables laboratories to validate chiral HPLC or SFC methods for diastereomer discrimination, ensuring that synthetic intermediates and final compounds possess the intended stereochemistry before biological testing.

Scaffold-Hopping Partner for Thieno[3,2-c]pyridine Replacement in CNS Programmes

The furo[3,2-c]pyridine pharmacophore has demonstrated antipsychotic activity comparable to thieno[3,2-c]pyridine-based agents [5]. The octahydro variant, with its reduced LogP (-0.73) and increased Fsp³ (0.857) [2], offers a scaffold-hopping opportunity to improve CNS multiparameter optimisation (MPO) scores relative to thieno analogs, potentially reducing phospholipidosis risk and enhancing brain penetration in CNS drug discovery programmes.

Quote Request

Request a Quote for rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.